molecular formula C7H7NO4S B6176063 4-carbamoylbenzene-1-sulfonic acid CAS No. 802873-37-6

4-carbamoylbenzene-1-sulfonic acid

Cat. No. B6176063
CAS RN: 802873-37-6
M. Wt: 201.2
InChI Key:
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Description

4-Carbamoylbenzene-1-sulfonic acid (CBSA) is an organic compound with the molecular formula C7H7NO4S. It is a white, odorless crystalline solid that is soluble in water. CBSA is a useful reagent in organic synthesis and has been used extensively in the laboratory for the preparation of a variety of organic compounds. CBSA is also employed in a variety of scientific research applications, including the study of biochemical and physiological effects.

Scientific Research Applications

4-carbamoylbenzene-1-sulfonic acid has found a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also employed in the study of biochemical and physiological effects, such as the inhibition of enzymes, the modulation of gene expression, and the regulation of cell metabolism. Additionally, 4-carbamoylbenzene-1-sulfonic acid has been used in the development of new materials, such as nanomaterials and catalysts.

Mechanism of Action

The mechanism of action of 4-carbamoylbenzene-1-sulfonic acid is not fully understood. However, it is believed that the compound binds to specific enzymes, such as proteases, and inhibits their activity. This inhibition of enzyme activity leads to the modulation of gene expression and the regulation of cell metabolism. Additionally, 4-carbamoylbenzene-1-sulfonic acid has been shown to interact with other molecules, such as DNA and proteins, which may further contribute to its mechanism of action.
Biochemical and Physiological Effects
4-carbamoylbenzene-1-sulfonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which can lead to the modulation of gene expression and the regulation of cell metabolism. Additionally, 4-carbamoylbenzene-1-sulfonic acid has been shown to interact with other molecules, such as DNA and proteins, which can lead to the inhibition of certain biochemical pathways.

Advantages and Limitations for Lab Experiments

4-carbamoylbenzene-1-sulfonic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is relatively stable at room temperature. Additionally, 4-carbamoylbenzene-1-sulfonic acid can be used in a variety of synthetic reactions, including the synthesis of a variety of organic compounds. However, 4-carbamoylbenzene-1-sulfonic acid also has several limitations. It is sensitive to light and air, and it is relatively unstable in acidic conditions. Additionally, it is not suitable for use in reactions involving high temperatures or pressures.

Future Directions

There are several potential future directions for the use of 4-carbamoylbenzene-1-sulfonic acid in scientific research. One potential direction is the development of new materials, such as nanomaterials and catalysts, using 4-carbamoylbenzene-1-sulfonic acid as a reagent. Additionally, 4-carbamoylbenzene-1-sulfonic acid could be used in the development of new drugs and therapeutic agents. Furthermore, 4-carbamoylbenzene-1-sulfonic acid could be used to study the biochemical and physiological effects of other compounds, such as drugs and environmental pollutants. Finally, 4-carbamoylbenzene-1-sulfonic acid could be used to study the effects of various environmental factors, such as temperature and pH, on biochemical and physiological processes.

Synthesis Methods

4-carbamoylbenzene-1-sulfonic acid can be synthesized in the laboratory via a multi-step process. The first step involves the reaction of benzene-1-sulfonic acid with urea to form an intermediate compound. This intermediate compound is then reacted with hydrochloric acid to form the desired product, 4-carbamoylbenzene-1-sulfonic acid. The reaction is typically conducted in an alkaline medium, such as sodium carbonate, and is usually carried out at a temperature of around 100°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-carbamoylbenzene-1-sulfonic acid can be achieved through a multi-step reaction pathway starting from readily available starting materials.", "Starting Materials": [ "4-nitrobenzene-1-sulfonic acid", "ammonium carbonate", "sodium hydroxide", "sulfuric acid", "activated charcoal", "sodium nitrite", "ammonium chloride", "sodium bicarbonate", "urea" ], "Reaction": [ "Step 1: Reduction of 4-nitrobenzene-1-sulfonic acid to 4-aminobenzene-1-sulfonic acid using ammonium carbonate and sodium hydroxide.", "Step 2: Sulfonation of 4-aminobenzene-1-sulfonic acid with sulfuric acid to form 4-aminobenzene-1-sulfonic acid-5-sulfonic acid.", "Step 3: Treatment of 4-aminobenzene-1-sulfonic acid-5-sulfonic acid with activated charcoal to remove excess sulfuric acid.", "Step 4: Diazotization of 4-aminobenzene-1-sulfonic acid-5-sulfonic acid with sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 5: Coupling of diazonium salt with urea in the presence of ammonium chloride and sodium bicarbonate to form 4-carbamoylbenzene-1-sulfonic acid." ] }

CAS RN

802873-37-6

Product Name

4-carbamoylbenzene-1-sulfonic acid

Molecular Formula

C7H7NO4S

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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